1-Bromo-4-methanesulfonyl-2,2-dimethylbutane

Description

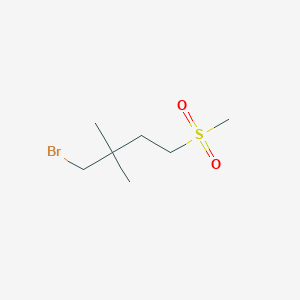

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is a brominated alkane derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 4, a bromine atom at position 1, and two methyl groups at position 2. This compound’s structure combines steric hindrance from the dimethyl groups with the polar, electron-withdrawing nature of the methanesulfonyl substituent. Such a configuration influences its physical properties (e.g., solubility, boiling point) and chemical reactivity, particularly in substitution and elimination reactions.

Properties

Molecular Formula |

C7H15BrO2S |

|---|---|

Molecular Weight |

243.16 g/mol |

IUPAC Name |

1-bromo-2,2-dimethyl-4-methylsulfonylbutane |

InChI |

InChI=1S/C7H15BrO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6H2,1-3H3 |

InChI Key |

TYYXXPILXYGCDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane can be synthesized through various synthetic routes. One common method involves the bromination of 4-methanesulfonyl-2,2-dimethylbutane using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the methanesulfonyl group.

Scientific Research Applications

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfonyl-2,2-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds . The methanesulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Electronic Effects

- Methanesulfonyl Group (-SO₂CH₃): The -SO₂CH₃ group in the target compound is highly polar and electron-withdrawing, which could activate the bromine atom for nucleophilic substitution (SN2) by stabilizing the transition state. However, steric hindrance from the 2,2-dimethyl groups may impede this pathway, favoring elimination (E2) instead .

- Fluorine Substituents (e.g., 4-Bromo-1,1-difluoro-2-methylbutane): Fluorine’s electronegativity stabilizes adjacent carbocations, making SN1 mechanisms more viable in such compounds compared to the target molecule .

- Iodo Derivatives (e.g., 1-Iodo-2,2-dimethylbutane): Iodine’s larger atomic radius and weaker C-I bond enhance leaving group ability, leading to faster substitution reactions than brominated analogs .

Reactivity in Elimination Reactions

Physical Properties

- Solubility: The methanesulfonyl group enhances solubility in polar solvents (e.g., DMSO, water) compared to non-polar analogs like 4-bromo-1,1-difluoro-2-methylbutane .

- Boiling Point: Higher molecular weight and polarity suggest a higher boiling point than simpler brominated butanes (e.g., 3-bromo-2,2-dimethylbutane).

Biological Activity

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane (C₉H₁₁BrO₂S) is an organic compound that serves as an important intermediate in various chemical syntheses, particularly in the production of herbicides like Topramezone. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

This compound features a bromine atom and a methanesulfonyl group attached to a 2,2-dimethylbutane backbone. Its structural characteristics contribute to its reactivity and potential biological activities. The molecular weight of this compound is approximately 263.15 g/mol, with a crystal structure revealing weak intermolecular Br⋯O interactions, which may influence its behavior in biological systems .

Synthesis

The synthesis of this compound typically involves the oxidation of precursor compounds using oxidizing agents such as hydrogen peroxide in the presence of catalysts like sodium tungstate. This method yields the desired compound with specific structural features that enhance its reactivity .

Mechanistic Insights

Research indicates that compounds with similar structures often exhibit interesting biological properties due to their ability to interact with various biological targets. The methanesulfonyl group is known to enhance solubility and bioavailability, which are critical factors for pharmacological applications.

This compound has been studied for its role as an intermediate in the synthesis of herbicides, suggesting potential herbicidal activity. The bromine substituent may impart unique reactivity compared to other halogenated compounds, influencing its interaction with biological systems.

Case Studies and Findings

- Herbicidal Activity : In studies evaluating the efficacy of Topramezone, an herbicide synthesized from this compound, it was found to effectively control various weed species. The mechanism involves inhibition of specific enzymes critical for plant growth .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary data suggest that while it exhibits herbicidal properties, further studies are necessary to fully understand its environmental impact and toxicity levels in non-target organisms.

- Reactivity Studies : Interaction studies involving this compound have focused on its reactivity with different nucleophiles and electrophiles. These investigations are crucial for predicting its behavior in various chemical environments and optimizing its use in synthetic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane | Contains chlorine instead of bromine | Different reactivity due to chlorine presence |

| 4-Methanesulfonyl-2,2-dimethylbutane | Lacks halogen substituent | More stable; less reactive |

| 1-Bromo-3-methylsulfonyl-2,2-dimethylbutane | Sulfonyl group at different position | Affects steric hindrance and reactivity |

This table highlights how the presence of different halogens affects the reactivity and potential biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.